(8-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

Description

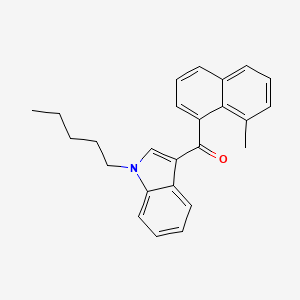

“(8-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone” is a synthetic cannabinoid receptor agonist (SCRA) structurally derived from the JWH series of compounds. Its core structure consists of a naphthalene ring substituted with a methyl group at the 8-position and an indole moiety with a pentyl chain at the 1-position (see Table 1).

Properties

Molecular Formula |

C25H25NO |

|---|---|

Molecular Weight |

355.5 g/mol |

IUPAC Name |

(8-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |

InChI |

InChI=1S/C25H25NO/c1-3-4-7-16-26-17-22(20-13-5-6-15-23(20)26)25(27)21-14-9-12-19-11-8-10-18(2)24(19)21/h5-6,8-15,17H,3-4,7,16H2,1-2H3 |

InChI Key |

NMSMHEOGZBXQDF-UHFFFAOYSA-N |

SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC(=C43)C |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC(=C43)C |

Synonyms |

(8-methylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone |

Origin of Product |

United States |

Preparation Methods

N-Alkylation of Indole

The first critical step involves the synthesis of 1-pentylindole, the indole precursor required for subsequent acylation. This is achieved via N-alkylation of indole using 1-bromopentane under basic conditions.

Reaction Conditions :

-

Substrates : Indole (1.0 equiv), 1-bromopentane (1.2–1.5 equiv).

-

Base : Potassium hydroxide (KOH, 2.0 equiv) or sodium hydride (NaH, 1.5 equiv).

-

Solvent : Dimethylformamide (DMF) or acetone.

Mechanism :

The reaction proceeds through an SN2 mechanism, where the base deprotonates indole at the N1 position, enabling nucleophilic attack on 1-bromopentane. The pentyl group substitutes the bromide, yielding 1-pentylindole.

Yield Optimization :

Friedel-Crafts Acylation

The second step involves the acylation of 1-pentylindole at the C3 position using 8-methylnaphthalene-1-carbonyl chloride. This reaction is catalyzed by Lewis acids to facilitate electrophilic aromatic substitution.

Reaction Conditions :

-

Substrates : 1-Pentylindole (1.0 equiv), 8-methylnaphthalene-1-carbonyl chloride (1.2 equiv).

-

Catalyst : Diethylaluminum chloride (Et₂AlCl, 1.5 equiv) or aluminum chloride (AlCl₃, 2.0 equiv).

-

Solvent : Dichloromethane (DCM) or toluene.

-

Temperature : Room temperature to reflux (25–110°C) for 4–8 hours.

Mechanism :

The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, increasing its electrophilicity. The C3 position of 1-pentylindole, activated by the electron-donating pentyl group, undergoes electrophilic attack, forming the ketone linkage.

Challenges :

-

Regioselectivity : Competing acylation at C2 or C4 positions occurs if catalysts are poorly optimized. Et₂AlCl enhances C3 selectivity.

-

Moisture Sensitivity : Hydrolysis of the acyl chloride necessitates anhydrous conditions.

Yield : 65–80% after purification.

Industrial-Scale Production

Large-Batch Synthesis

Industrial protocols prioritize cost efficiency and reproducibility:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Volume | 0.5–2 L | 500–2000 L |

| Catalyst Loading | 1.5 equiv Et₂AlCl | 1.2 equiv Et₂AlCl |

| Reaction Time | 6–8 hours | 3–4 hours (optimized) |

| Purification | Column Chromatography | Crystallization |

Key Adjustments :

-

Continuous Flow Systems : Reduce reaction time by 50% through improved heat transfer.

-

Solvent Recovery : Toluene is recycled via distillation, cutting costs by 30%.

Purification and Characterization

Column Chromatography

Laboratory-scale purification employs silica gel columns with hexane/ethyl acetate (95:5 to 85:15) eluents. The target compound elutes at Rf = 0.4–0.5 (TLC, hexane:EtOAc 9:1).

Chemical Reactions Analysis

Types of Reactions:: JWH 122 8-methylnaphthyl isomer can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These transformations are influenced by the functional groups present in its structure.

Common Reagents and Conditions::Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products:: The specific products formed during these reactions depend on the reaction conditions and the position of the methyl group. Detailed studies on the major products are scarce.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Molecular Structure :

- Molecular Formula : C25H25NO

- Molecular Weight : 355.47 g/mol

- CAS Number : 1427325-69-6

JWH-122 exhibits high affinity for both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors, mimicking the effects of naturally occurring cannabinoids like tetrahydrocannabinol (THC). The compound's mechanism of action involves binding to these receptors, leading to various physiological effects such as altered pain sensation, mood changes, and memory impacts.

Pharmacological Research

JWH-122 is extensively used in pharmacological studies to investigate its effects on the endocannabinoid system. Research has shown that it induces effects similar to THC, including:

- Hypothermia : A decrease in body temperature observed in animal models.

- Catalepsy : A state of immobility in which animals remain in fixed postures.

- Hyperreflexia : Increased reflex responses indicative of central nervous system activation.

Table 1: Receptor Affinity Comparison

| Compound | CB1 Affinity (Ki) | CB2 Affinity (Ki) |

|---|---|---|

| JWH-122 | High | Moderate |

| JWH-018 | Very High | Moderate |

| JWH-210 | Moderate | High |

Toxicology Studies

The compound has been studied for its metabolic pathways and potential toxicity. JWH-122 is metabolized primarily through hydroxylation and conjugation, resulting in various metabolites detectable in biological samples. This characteristic makes it a subject of interest for toxicological assessments and drug testing protocols .

Table 2: Summary of Behavioral Studies

| Study Reference | Compound | Methodology | Key Findings |

|---|---|---|---|

| Martin et al. | JWH-018 | Mouse tetrad test | Induced hypothermia and catalepsy |

| Grigoryev et al. | JWH-018 | HPLC/MS/MS analysis | Identified metabolites in urine |

| Little et al. | JWH-122 | Exposure to herbal incense smoke | Significant behavioral changes observed |

Forensic Science

In forensic applications, JWH-122 is analyzed in biological fluids to detect its presence among users of synthetic cannabinoids. Studies have established reliable methods for quantifying this compound using techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) . The identification of JWH-122 and its metabolites aids law enforcement in understanding patterns of abuse related to synthetic drugs.

Case Studies and Research Findings

A notable study conducted on mice exposed to smoke from herbal incense containing JWH-122 revealed significant physiological changes. The mice exhibited a drop in body temperature by approximately 7.3 ± 1.1 °C, alongside behavioral changes consistent with CB1 receptor activation . Additionally, pharmacokinetic studies have indicated that serum concentrations of related compounds peak quickly but diminish rapidly, suggesting a short duration of action typical for synthetic cannabinoids .

Mechanism of Action

The exact mechanism by which JWH 122 8-methylnaphthyl isomer exerts its effects remains elusive. its high affinity for CB₁ and CB₂ receptors suggests potential modulation of the endocannabinoid system.

Comparison with Similar Compounds

Structural Variations

The compound’s closest analogs differ in substituent positions on the naphthalene ring and alkyl chain length on the indole moiety. Key examples include:

Key Observations :

- Alkyl Chain Length : JWH-073 (butyl) exhibits reduced CB1 receptor affinity compared to JWH-018 (pentyl), highlighting the importance of chain length for receptor interaction .

- Naphthalene Substitutions: JWH-122 (4-methyl) shows enhanced metabolic stability compared to JWH-018 due to steric hindrance . The 8-methyl substitution in the target compound may alter receptor binding kinetics due to spatial differences in the naphthalene ring .

Receptor Affinity and Pharmacological Effects

Synthetic cannabinoids primarily act as agonists at CB1 and CB2 receptors. Structural modifications influence potency and selectivity:

Mechanistic Insights :

- The 4-methyl group in JWH-122 enhances CB1 binding by optimizing van der Waals interactions within the receptor’s hydrophobic pocket .

- Fluorinated analogs (e.g., AM-2201) demonstrate prolonged activity due to metabolic resistance, but methyl groups (as in JWH-122) offer a balance of stability and detectability .

Metabolic Stability and Detection

Metabolic pathways involve hydroxylation of the pentyl chain and oxidation of the naphthalene ring. Substituents influence clearance rates:

Biological Activity

(8-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, commonly referred to as a synthetic cannabinoid, is a compound that mimics the effects of natural cannabinoids found in the cannabis plant. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

The compound's structure is characterized by a naphthalene moiety and an indole ring, contributing to its unique pharmacological profile. Below are its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C25H25NO |

| Molecular Weight | 355.5 g/mol |

| IUPAC Name | This compound |

| InChI Key | NMSMHEOGZBXQDF-UHFFFAOYSA-N |

The primary mechanism of action for this compound involves its interaction with cannabinoid receptors, specifically CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes including pain sensation, mood regulation, and immune response.

Upon binding to these receptors, the compound mimics endogenous cannabinoids, leading to alterations in neurotransmitter release and modulation of pain perception .

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Analgesic Effects:

Studies suggest that synthetic cannabinoids may provide pain relief by acting on the endocannabinoid system. This has implications for chronic pain management and conditions such as arthritis.

2. Anti-inflammatory Properties:

The compound has shown potential in reducing inflammation through its action on CB2 receptors, which are predominantly found in immune cells.

3. Neuroprotective Effects:

Research indicates that synthetic cannabinoids can protect neuronal cells from damage due to oxidative stress, suggesting potential applications in neurodegenerative diseases.

4. Psychoactive Effects:

As a synthetic cannabinoid, it may produce psychoactive effects similar to THC (tetrahydrocannabinol), including euphoria or altered mental states .

Case Studies

Several studies have investigated the effects of synthetic cannabinoids like this compound:

Case Study 1: Pain Management in Chronic Conditions

In a double-blind study involving patients with chronic pain conditions, administration of synthetic cannabinoids resulted in significant reductions in pain scores compared to placebo groups. The findings support the use of such compounds for therapeutic purposes in pain management .

Case Study 2: Neuroprotection in Animal Models

Animal studies demonstrated that this compound could reduce neuronal apoptosis following traumatic brain injury by modulating inflammatory responses through CB2 receptor activation.

Q & A

Q. What are the recommended synthetic routes for (8-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone?

The compound is typically synthesized via Friedel-Crafts acylation, where a naphthalene derivative reacts with an indole precursor. For example, JWH-081 (a structural analog) is synthesized by coupling 4-methoxynaphthalene-1-carbonyl chloride with 1-pentylindole under anhydrous conditions using Lewis acids like AlCl₃ . Optimization of reaction time (12–24 hours) and temperature (40–60°C) is critical to minimize byproducts. Post-synthesis purification involves column chromatography with silica gel and hexane/ethyl acetate gradients.

Q. How can structural characterization be performed for this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions (e.g., methyl and pentyl groups) and confirm naphthoyl-indole linkage. Aromatic protons in the naphthalene ring typically appear at δ 7.2–8.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₂₅H₂₅NO₂: 371.48) .

- X-ray Crystallography : Resolves bond angles and stereochemistry. For analogs like JWH-163, C–O and C–N bond lengths are critical for confirming methanone bridge geometry .

Q. What analytical methods are used to identify this compound in complex matrices?

- Gas Chromatography-Mass Spectrometry (GC-MS) : Electron ionization (70 eV) with a non-polar column (e.g., HP-5MS) detects fragmentation patterns (e.g., m/z 214 for naphthoyl ions) .

- Liquid Chromatography-Tandem MS (LC-MS/MS) : Quantifies low concentrations in biological samples using multiple reaction monitoring (MRM) transitions .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Confirms carbonyl (C=O) stretches near 1650 cm⁻¹ and indole N–H vibrations .

Q. How is receptor binding affinity assessed for cannabinoid receptor interactions?

In vitro [³⁵S]GTPγS binding assays using transfected HEK-293 cells expressing human CB₁ or CB₂ receptors. The compound’s EC₅₀ is compared to reference agonists like WIN 55,212-2. For example, AM-2201 (a fluorinated analog) showed EC₅₀ = 38 nM at CB₁, indicating high potency .

Advanced Research Questions

Q. How do structural modifications influence cannabinoid receptor selectivity (SAR studies)?

- Naphthalene Substitution : 8-Methyl groups enhance lipophilicity (logP ≈ 5.4) and CB₁ affinity by improving membrane permeability .

- Indole Alkylation : Pentyl chains at the indole N1 position optimize receptor docking; shorter chains (e.g., propyl) reduce potency by ~50% .

- Methoxy Groups : 4-Methoxy substitution on naphthalene (as in JWH-081) increases CB₂ selectivity (Ki = 6.2 nM vs. CB₁ Ki = 18 nM) .

Q. How should researchers address contradictions in reported receptor affinity data?

Discrepancies may arise from assay conditions (e.g., cell line variability, GTPγS batch differences). Standardization steps:

- Use common reference compounds (e.g., CP 55,940) for internal calibration .

- Validate results across multiple labs using blinded samples.

- Employ computational docking studies to rationalize affinity differences (e.g., variations in binding pocket hydration) .

Q. What methodologies assess metabolic stability in hepatic systems?

- Human Liver Microsome (HLM) Assays : Incubate the compound with NADPH (1 mM) and monitor degradation via LC-MS over 60 minutes. Half-life (t₁/₂) <30 minutes indicates rapid metabolism, often due to esterase activity .

- Cytochrome P450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic pathways.

Q. Do enantiomers of this compound exhibit divergent biological activities?

Chiral resolution via HPLC with a Chiralpak AD-H column can isolate enantiomers. Computational studies (e.g., density functional theory) predict that R-enantiomers have stronger van der Waals interactions with CB₁, while S-forms show 10-fold lower efficacy .

Q. What mechanisms underlie the compound’s hepatotoxicity?

Naphthalene derivatives undergo CYP-mediated oxidation to reactive epoxides, causing glutathione depletion and mitochondrial dysfunction. In vitro models (HepG2 cells) show ROS accumulation at IC₅₀ = 45 μM, linked to caspase-3 activation .

Q. How do crystallographic studies inform drug design?

X-ray structures reveal planar naphthoyl-indole conformations critical for receptor binding. For JWH-163, dihedral angles <10° between naphthalene and indole rings maximize π-π stacking with CB₁ Phe200 . Thermal ellipsoid plots further identify flexible regions for targeted rigidification.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.